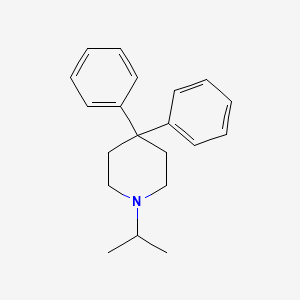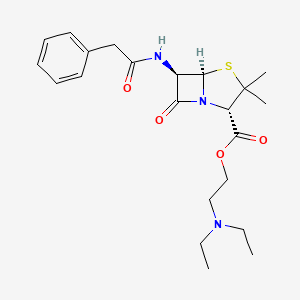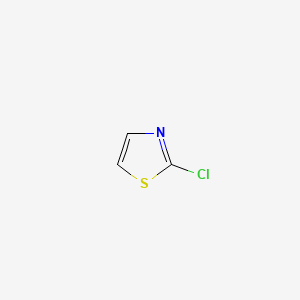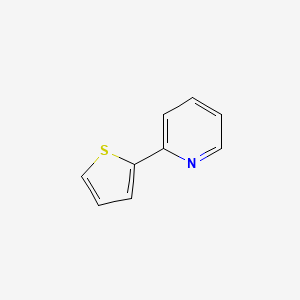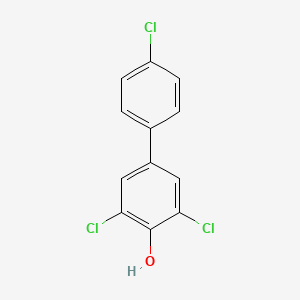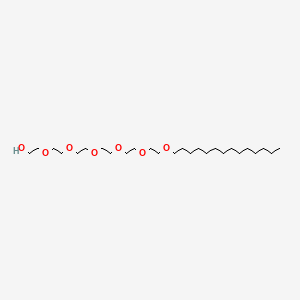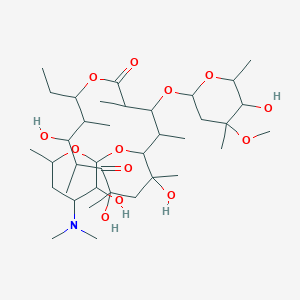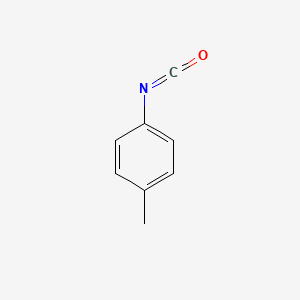
p-トルイルイソシアネート
概要
説明
p-Tolyl isocyanate, also known as 4-Methylphenyl isocyanate, is an organic compound with the molecular formula CH₃C₆H₄NCO. It is a colorless to yellow liquid that is primarily used as a building block in organic synthesis. This compound is known for its reactivity with various nucleophiles, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and polymers .
科学的研究の応用
p-Tolyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group into molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polyurethanes, which are employed in foams, coatings, and adhesives.
作用機序
Target of Action
p-Tolyl isocyanate primarily targets human serum albumin . This protein plays a crucial role in the transport of various substances, including hormones, fatty acids, and drugs, in the human body.
Mode of Action
p-Tolyl isocyanate interacts with human serum albumin to form an antigen . This antigen formation is significant in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate .
Biochemical Pathways
It’s known that the compound plays a role in thereductive carbonylation of nitrobenzene in DMF medium . This process involves the conversion of nitrobenzene, a toxic and potentially carcinogenic compound, into less harmful substances.
Result of Action
The primary result of p-Tolyl isocyanate’s action is the formation of an antigen that can be used to detect IgE antibodies in individuals hypersensitive to toluene diisocyanate . This could potentially lead to the development of allergic reactions in sensitive individuals.
Action Environment
The action, efficacy, and stability of p-Tolyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that p-Tolyl isocyanate should be stored at a temperature of 2-8°C to maintain its stability .
Safety and Hazards
P-Tolyl isocyanate is combustible and harmful if swallowed or inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
p-Tolyl isocyanate plays a significant role in biochemical reactions due to its high reactivity with nucleophiles such as amines, alcohols, and thiols. It interacts with enzymes, proteins, and other biomolecules primarily through the formation of urea, carbamate, and thiocarbamate linkages. For instance, p-Tolyl isocyanate reacts with human serum albumin to form an antigen, which is useful in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate . Additionally, it has been used to study the catalytic role of supported Rhodium (I) complex toward the reductive carbonylation of nitrobenzene in DMF medium .
Cellular Effects
p-Tolyl isocyanate affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with nucleophiles allows it to form stable adducts with cellular proteins, potentially altering their function and leading to cellular stress or apoptosis. Furthermore, p-Tolyl isocyanate has been shown to interact with cholinesterases, affecting their activity and potentially disrupting neurotransmission .
Molecular Mechanism
At the molecular level, p-Tolyl isocyanate exerts its effects through covalent binding interactions with biomolecules. It forms stable adducts with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and serine. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. For example, p-Tolyl isocyanate has been shown to inhibit cholinesterases by forming reversible covalent bonds with the enzyme’s active site . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Tolyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture or high temperatures. Over time, the degradation products of p-Tolyl isocyanate may also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that p-Tolyl isocyanate can cause sustained cellular stress and inflammation, which may persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of p-Tolyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause mild irritation or sensitization, while higher doses can lead to more severe toxic effects, such as respiratory distress, skin burns, and systemic toxicity . In animal studies, threshold effects have been observed, with certain doses required to elicit specific biological responses. Toxic or adverse effects at high doses include acute toxicity, organ damage, and immune system sensitization .
Metabolic Pathways
p-Tolyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. These metabolic reactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .
Transport and Distribution
Within cells and tissues, p-Tolyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, p-Tolyl isocyanate can bind to serum albumin, facilitating its transport through the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of p-Tolyl isocyanate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, p-Tolyl isocyanate can localize to the endoplasmic reticulum, where it may interact with proteins involved in protein folding and stress responses . This localization can influence the compound’s biological effects and its potential to cause cellular damage.
準備方法
Synthetic Routes and Reaction Conditions: p-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of p-toluidine with phosgene. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate .
Industrial Production Methods: In industrial settings, p-Tolyl isocyanate is often produced by the phosgenation of p-toluidine. This process involves the reaction of p-toluidine with phosgene gas in the presence of a solvent like toluene. The reaction is exothermic and requires careful control of temperature and phosgene concentration to ensure safety and maximize yield .
化学反応の分析
Types of Reactions: p-Tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, p-Tolyl isocyanate hydrolyzes to form p-toluidine and carbon dioxide.
Polymerization: It can undergo trimerization to form isocyanurate structures, which are used in the production of polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: React with p-Tolyl isocyanate under mild conditions to form urethanes and ureas.
Water: Hydrolysis occurs readily in the presence of water, forming p-toluidine and carbon dioxide.
Major Products:
Urethanes and Ureas: Formed from reactions with alcohols and amines.
p-Toluidine: Formed from hydrolysis.
Isocyanurates: Formed from trimerization reactions.
類似化合物との比較
Phenyl isocyanate: Similar in structure but lacks the methyl group present in p-Tolyl isocyanate.
4-Methoxyphenyl isocyanate: Contains a methoxy group instead of a methyl group.
p-Toluenesulfonyl isocyanate: Contains a sulfonyl group in addition to the isocyanate group.
Uniqueness: p-Tolyl isocyanate is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This methyl group can provide steric hindrance and electronic effects that differentiate it from other isocyanates, making it particularly useful in specific synthetic applications .
特性
IUPAC Name |
1-isocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGFNQQGAQEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060755 | |
| Record name | p-Tolyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-58-2 | |
| Record name | 4-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Tolyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTR9S4N53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)




